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Compound of Interest

Compound Name: 3-Bromo-4-methylphenol

Cat. No.: B1336650 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

3-Bromo-4-methylphenol (CAS No. 60710-39-6), a significant intermediate in the synthesis of

pharmaceuticals and other fine chemicals.[1][2] This document is intended for researchers,

scientists, and professionals in drug development who require a deep understanding of the

structural elucidation of this compound using modern spectroscopic techniques. We will delve

into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the underlying

scientific principles and field-proven insights into data acquisition and interpretation.

Introduction to 3-Bromo-4-methylphenol
3-Bromo-4-methylphenol, also known as 3-bromo-p-cresol, is an aromatic organic compound

with the molecular formula C₇H₇BrO.[3][4][5] Its structure consists of a phenol ring substituted

with a bromine atom at position 3 and a methyl group at position 4. This substitution pattern

gives rise to a unique set of spectroscopic signatures that are critical for its identification and

quality control.

Chemical Structure:

Physical Properties:
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Property Value

Molecular Weight 187.03 g/mol [3]

Appearance Light yellow to yellow powder or crystals

Melting Point 52-58 °C[5]

Solubility Slightly soluble in water

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3-Bromo-4-methylphenol, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Bromo-4-methylphenol is expected to show distinct signals for the

aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The chemical shifts are

influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl group

is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-,

para-directing group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.15 d 1H H-2

~6.85 dd 1H H-6

~6.65 d 1H H-5

~5.0 (variable) s (broad) 1H -OH

~2.25 s 3H -CH₃

Interpretation of the ¹H NMR Spectrum:
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Aromatic Protons (δ 6.5-7.5): The aromatic region will display signals for the three protons on

the benzene ring.

H-2: This proton is ortho to the hydroxyl group and meta to the bromine, and will appear as

a doublet.

H-6: This proton is ortho to the bromine and meta to the hydroxyl group. It will be a doublet

of doublets due to coupling with both H-2 and H-5.

H-5: This proton is ortho to the methyl group and meta to the bromine. It will appear as a

doublet.

Hydroxyl Proton (δ ~5.0, variable): The phenolic proton typically appears as a broad singlet.

Its chemical shift is highly dependent on concentration, temperature, and solvent due to

hydrogen bonding. This peak will disappear upon the addition of a few drops of D₂O, a

technique known as a "D₂O shake," which confirms its assignment.

Methyl Protons (δ ~2.25): The three protons of the methyl group are equivalent and will

appear as a sharp singlet, as there are no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation:

Dissolve 5-10 mg of 3-Bromo-4-methylphenol in approximately 0.7 mL of deuterated

chloroform (CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrument Parameters (for a 500 MHz spectrometer):

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 3-4 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 16-32 averages to ensure a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the signals to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the

seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity

of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~152 C-1 (C-OH)

~136 C-4 (C-CH₃)

~132 C-2

~129 C-6

~116 C-5

~115 C-3 (C-Br)

~20 -CH₃

Interpretation of the ¹³C NMR Spectrum:
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C-1 (ipso-carbon to -OH, δ ~152): This carbon is significantly deshielded due to the direct

attachment of the electronegative oxygen atom.[6][7][8]

C-4 (ipso-carbon to -CH₃, δ ~136): The carbon bearing the methyl group.

C-2 and C-6 (δ ~132 and ~129): These are the aromatic CH carbons. Their exact

assignment can be confirmed with 2D NMR techniques.

C-5 (δ ~116): Another aromatic CH carbon.

C-3 (ipso-carbon to -Br, δ ~115): The carbon attached to the bromine atom. The "heavy atom

effect" of bromine can influence its chemical shift.

Methyl Carbon (δ ~20): The carbon of the methyl group appears in the typical upfield region

for alkyl carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation:

Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50

mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrument Parameters (for a 125 MHz spectrometer):

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans are typically required to obtain a good signal-to-

noise ratio.

Data Processing:
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Apply a Fourier transform, phase correction, and baseline correction.

Calibrate the spectrum using the solvent peak (CDCl₃ at δ 77.16 ppm).

Assign the signals based on their chemical shifts and comparison with predicted values or

spectral databases.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Data (KBr Pellet):

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3500-3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (-CH₃)

~1600, ~1500 Medium-Strong C=C aromatic ring stretch

~1230 Strong C-O stretch (phenolic)

~820 Strong C-H out-of-plane bend

~650 Medium C-Br stretch

Interpretation of the IR Spectrum:

O-H Stretch (3500-3200 cm⁻¹): A prominent, broad absorption in this region is characteristic

of the hydroxyl group involved in intermolecular hydrogen bonding.

C-H Stretches (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H

stretching of the aromatic ring, while those below 3000 cm⁻¹ correspond to the methyl

group's C-H stretching.
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C=C Aromatic Ring Stretches (~1600, ~1500 cm⁻¹): These absorptions are characteristic of

the benzene ring.

C-O Stretch (~1230 cm⁻¹): A strong band in this region is indicative of the C-O stretching

vibration of the phenol.

C-H Out-of-plane Bend (~820 cm⁻¹): The position of this band can sometimes give clues

about the substitution pattern of the aromatic ring.

C-Br Stretch (~650 cm⁻¹): The presence of a carbon-bromine bond is indicated by an

absorption in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

Thoroughly grind 1-2 mg of 3-Bromo-4-methylphenol with about 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the fine powder to a pellet press.

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Identify and label the major absorption bands and assign them to the corresponding

functional groups and vibrational modes.
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (EI, 70 eV):

m/z Relative Intensity (%) Assignment

188/186 ~98/100 [M]⁺˙ (Molecular Ion)

107 High [M - Br]⁺

79/81 Moderate [Br]⁺

77 Moderate [C₆H₅]⁺

Interpretation of the Mass Spectrum:

Molecular Ion Peak ([M]⁺˙, m/z 186/188): The presence of a pair of peaks with approximately

equal intensity, separated by two mass units, is the characteristic isotopic signature of a

bromine atom (⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of the compound.

Loss of Bromine ([M - Br]⁺, m/z 107): A common fragmentation pathway for bromo-aromatic

compounds is the loss of the bromine radical, leading to a prominent peak at m/z 107.

Other Fragments: Other significant fragments may arise from the cleavage of the aromatic

ring or the loss of other small molecules. The peak at m/z 77 is characteristic of a phenyl

cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

Introduce a small amount of a dilute solution of 3-Bromo-4-methylphenol in a volatile

solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization:
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The sample molecules are bombarded with a beam of high-energy electrons (typically 70

eV) in the ion source. This causes the ejection of an electron, forming a radical cation (the

molecular ion).

Mass Analysis:

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-

charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is plotted against their m/z value to

generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow
The structural elucidation of 3-Bromo-4-methylphenol is a synergistic process where

information from each spectroscopic technique is combined to build a complete picture of the

molecule.
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Caption: Workflow for the structural elucidation of 3-Bromo-4-methylphenol.

Conclusion
The spectroscopic characterization of 3-Bromo-4-methylphenol is a clear demonstration of

the power of modern analytical techniques. ¹H and ¹³C NMR provide detailed information about

the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and

mass spectrometry establishes the molecular weight and the presence of the bromine atom. By

integrating the data from these techniques, an unambiguous structural assignment can be

made, which is essential for its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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